molecular formula C23H28N4O4 B2699389 N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide CAS No. 1018129-60-6

N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide

Cat. No. B2699389
M. Wt: 424.501
InChI Key: HKCIFTPSIQZCJI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Radioligand Development for PET Imaging

A notable application in scientific research is the development of radioligands for positron emission tomography (PET) imaging. Compounds within the pyrimidineacetamide class, closely related to the chemical structure , have been synthesized and evaluated for their selective binding to the translocator protein (18 kDa), a protein associated with neuroinflammation and various brain disorders. For instance, Dollé et al. (2008) discussed the synthesis and radiosynthesis of [18F]DPA-714, a compound within this family, highlighting its potential in PET imaging to visualize the translocator protein in vivo, which could aid in the diagnosis and treatment evaluation of neurological conditions (Dollé et al., 2008).

Dual Cytokine Regulation for Inflammatory Diseases

Another research avenue explores the regulation of cytokines for therapeutic purposes. Compounds with a pyrimidine backbone have been investigated for their ability to modulate cytokine production, offering potential treatment strategies for inflammatory diseases. Fukuda et al. (2000) described a pyrimidylpiperazine derivative capable of simultaneously suppressing tumor necrosis factor-alpha (TNF-alpha) and enhancing interleukin-10 production in mice. This dual cytokine regulatory effect provided protection against lipopolysaccharide-induced shock, suggesting a promising approach for managing conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).

Chiral Resolution and Antagonistic Properties

Research also extends to the chiral resolution and determination of absolute configuration of potential A3 adenosine receptor antagonists, a category to which compounds with a pyrimidine motif may belong. Rossi et al. (2016) achieved chiral separation of enantiomeric pairs of potential A3 adenosine receptor antagonists, providing insights into their stereochemical properties and potential therapeutic applications (Rossi et al., 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-15(28)24-16-10-12-17(13-11-16)25-21(29)14-26-20-9-5-8-19(20)22(30)27(23(26)31)18-6-3-2-4-7-18/h10-13,18H,2-9,14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCIFTPSIQZCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide

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